molecular formula C16H12N2O B7636006 N-isoquinolin-5-ylbenzamide

N-isoquinolin-5-ylbenzamide

Cat. No.: B7636006
M. Wt: 248.28 g/mol
InChI Key: KMWYZNCEVAIHRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isoquinolin-5-ylbenzamide is a compound that belongs to the class of isoquinoline derivatives Isoquinoline is a nitrogen-containing heterocyclic aromatic compound, which is structurally related to quinoline These compounds are known for their wide range of biological activities and are often found in natural products and synthetic pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-isoquinolin-5-ylbenzamide typically involves the formation of the isoquinoline ring followed by the introduction of the benzamide group. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions to form isoquinoline. The subsequent acylation of the isoquinoline derivative with benzoyl chloride yields this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: N-isoquinolin-5-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The isoquinoline ring can be oxidized to form N-oxides.

    Reduction: Reduction of the isoquinoline ring can lead to the formation of tetrahydroisoquinoline derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-isoquinolin-5-ylbenzamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-isoquinolin-5-ylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of essential biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

N-isoquinolin-5-ylbenzamide can be compared to other isoquinoline derivatives, such as:

    Quinoline: Similar in structure but differs in the position of the nitrogen atom in the ring.

    Isoquinoline: The parent compound, which lacks the benzamide group.

    Benzamide: Lacks the isoquinoline ring but shares the benzamide functional group.

Uniqueness: this compound is unique due to the presence of both the isoquinoline ring and the benzamide group, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-isoquinolin-5-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c19-16(12-5-2-1-3-6-12)18-15-8-4-7-13-11-17-10-9-14(13)15/h1-11H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWYZNCEVAIHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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